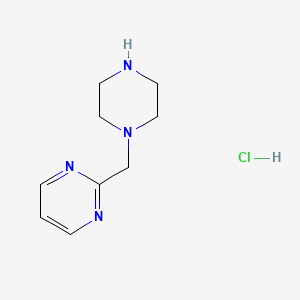
3-Quinolinecarboxylic acid, 4-hydroxy-8-mercapto-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-8-mercaptoquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and diverse applications in various scientific fields. This compound features a quinoline core with hydroxyl, mercapto, and carboxylic acid functional groups, making it a versatile molecule in synthetic chemistry and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-mercaptoquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of anthranilic acid derivatives with suitable reagents under controlled conditions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and green chemistry principles are employed to minimize environmental impact and enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-8-mercaptoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl and mercapto groups can be oxidized to form corresponding sulfonic and quinone derivatives.
Reduction: The compound can be reduced to yield hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, hydroquinolines, and various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
4-Hydroxy-8-mercaptoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition, metal chelation, and as a fluorescent probe for detecting biological molecules.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and antioxidant activities.
Industry: The compound is utilized in the development of dyes, pigments, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-8-mercaptoquinoline-3-carboxylic acid involves its ability to interact with various molecular targets:
Molecular Targets: The compound can chelate metal ions, inhibit enzymes, and interact with nucleic acids.
Pathways Involved: It affects cellular pathways related to oxidative stress, metal homeostasis, and signal transduction.
Comparación Con Compuestos Similares
- 4-Hydroxyquinoline-3-carboxylic acid
- 8-Hydroxyquinoline
- 2-Hydroxyquinoline
Comparison: 4-Hydroxy-8-mercaptoquinoline-3-carboxylic acid is unique due to the presence of both hydroxyl and mercapto groups, which enhance its chelating ability and reactivity compared to other quinoline derivatives. This makes it particularly valuable in applications requiring strong metal-binding properties and versatile chemical reactivity .
Propiedades
Número CAS |
653570-18-4 |
|---|---|
Fórmula molecular |
C10H7NO3S |
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
4-oxo-8-sulfanyl-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3S/c12-9-5-2-1-3-7(15)8(5)11-4-6(9)10(13)14/h1-4,15H,(H,11,12)(H,13,14) |
Clave InChI |
XIDCVTAEIFXXHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S)NC=C(C2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)







![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)

